molecular formula C10H14S B13974080 2-Butylthiophenol

2-Butylthiophenol

Cat. No.: B13974080
M. Wt: 166.29 g/mol
InChI Key: AXWKRUFUAGYTHB-UHFFFAOYSA-N
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Description

2-Butylthiophenol is an organic compound with the molecular formula C10H14S. It consists of a thiophene ring substituted with a butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylthiophenol can be achieved through several methods. One common approach involves the alkylation of thiophenol with butyl halides in the presence of a base. Another method includes the use of Grignard reagents, where butyl magnesium bromide reacts with thiophenol to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include butyl-substituted thiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Butylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylthiophenol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The thiophene ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylthiophenol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-butylbenzenethiol

InChI

InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

AXWKRUFUAGYTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1S

Origin of Product

United States

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